molecular formula C11H6Cl2N4 B8675370 5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B8675370
M. Wt: 265.09 g/mol
InChI Key: OXAOZXUXEGURKA-UHFFFAOYSA-N
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Patent
US08691825B2

Procedure details

To the solution of 3-3 (100 mg, 0.37 mmol) in a co-solvent of AcOH (0.2 mL), MeOH (0.2 mL) and THF (1.2 mL) was added Zn/Cu pair (73 mg, 0.6 mmol) and the mixture was stirred at r.t. for 3 h. The mixture was filtered to remove the insoluble solid and the filtrate was diluted with 15 mL of DCM, the combined organic phase was washed with 0.1N HCl aq. and brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by prep.TLC to give 43 mg of 3-4.
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Zn Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:6](Cl)[N:5]2[N:15]=[CH:16][N:17]=[C:4]2[N:3]=1.CC(O)=O.CO>C1COCC1>[Cl:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][N:5]2[N:15]=[CH:16][N:17]=[C:4]2[N:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=2N(C(=C1C1=CC=CC=C1)Cl)N=CN2
Name
Quantity
0.2 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
CO
Name
Zn Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble solid
ADDITION
Type
ADDITION
Details
the filtrate was diluted with 15 mL of DCM
WASH
Type
WASH
Details
the combined organic phase was washed with 0.1N HCl aq. and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep.TLC

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=2N(C=C1C1=CC=CC=C1)N=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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